3-{5-[3-(thiophen-2-yl)-1H-pyrazol-4-yl]-1,2,4-oxadiazol-3-yl}pyridine
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Overview
Description
Thiophene is a heterocyclic compound with the formula C4H4S, consisting of a planar five-membered ring . It is aromatic as indicated by its extensive substitution reactions . Pyrazole is a class of organic compounds with the formula C3H3N2H. It is a heterocycle characterized by a 5-membered ring of three carbon atoms and two adjacent nitrogen atoms .
Synthesis Analysis
Thiophene derivatives are synthesized through various methods, including the Gewald reaction, Paal–Knorr synthesis, Fiesselmann synthesis, and Hinsberg synthesis . Pyrazoles can be synthesized through the reaction of α,β-unsaturated carbonyls with hydrazines .Molecular Structure Analysis
Thiophene has a five-membered ring made up of one sulfur as a heteroatom with the formula C4H4S . Pyrazole consists of a five-membered ring with two adjacent nitrogen atoms .Chemical Reactions Analysis
Thiophene undergoes reactions similar to those of benzene. It exhibits many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Pyrazole undergoes various chemical reactions, including condensation with carbonyls, cycloadditions, and substitutions .Physical and Chemical Properties Analysis
Thiophene is a colorless liquid with a benzene-like odor . The physical and chemical properties of pyrazole derivatives can vary widely depending on their specific structures .Mechanism of Action
Target of Action
Compounds with similar structures, such as thiophene and indole derivatives, have been found to bind with high affinity to multiple receptors . These compounds have shown diverse biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, and anticholinesterase activities .
Mode of Action
Based on the structural similarity to other thiophene and indole derivatives, it can be hypothesized that the compound interacts with its targets, leading to changes in cellular processes . The compound’s interaction with its targets could potentially alter the function of these targets, leading to changes in cellular signaling pathways and ultimately affecting cell behavior.
Biochemical Pathways
For instance, some thiophene derivatives have been reported to inhibit kinases , which are key enzymes in many cellular signaling pathways. Similarly, some indole derivatives have been reported to have antiviral activity, suggesting that they may interfere with viral replication pathways .
Result of Action
Based on the reported activities of similar compounds, it can be hypothesized that the compound may have a range of effects at the molecular and cellular level, such as altering cellular signaling pathways, inhibiting enzyme activity, or interfering with viral replication .
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-pyridin-3-yl-5-(5-thiophen-2-yl-1H-pyrazol-4-yl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9N5OS/c1-3-9(7-15-5-1)13-17-14(20-19-13)10-8-16-18-12(10)11-4-2-6-21-11/h1-8H,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDSOAKLKZIWTH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=NOC(=N2)C3=C(NN=C3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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